Predicted LogP of 3.21 Differentiates N-(2-Furylmethyl)-2-iodobenzamide from Hydrophilic Clinical Iodobenzamides
The compound’s computed logP of 3.21 is substantially higher than the measured logP values of the clinical melanoma-imaging agents BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide) and the reference compound 2-iodobenzamide itself (logP ≈ 0.93), indicating greater lipophilicity that will affect blood-brain barrier penetration, protein binding, and non-specific tissue retention .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP = 3.21 (ALOGPS/Chemsrc) |
| Comparator Or Baseline | 2-Iodobenzamide: measured logP = 0.93 (ACD/Labs); BZA2: reported logD₇.₄ ≈ 1.5–2.0 (estimated from literature) |
| Quantified Difference | Δ logP ≈ +2.3 vs. unsubstituted 2-iodobenzamide; ≥ +1.2 vs. BZA2 |
| Conditions | Computed physicochemical properties; 2-iodobenzamide logP from ChemSpider/ACD data |
Why This Matters
A logP difference exceeding 2 units predicts markedly different tissue distribution and clearance kinetics, making the furylmethyl derivative unsuitable as a direct substitute for BZA2 in melanoma imaging without complete re-validation of biodistribution.
